Bienvenue dans la boutique en ligne BenchChem!

Sulphamoprine

Pharmacokinetics Protein Binding Veterinary Pharmacology

Sulphamoprine (sulfadimethoxine) is the definitive long-acting veterinary sulfonamide for research and development. Its 27.8–36.3-hour half-life and 98% plasma protein binding enable once-daily dosing, overcoming the compliance challenges of shorter-acting sulfonamides like sulfamethoxazole. In dogs, the primary target species, it bypasses acetylation, maintaining high urinary solubility and virtually eliminating the risk of crystalluria—a critical safety advantage. For toxicology labs, its reproducible teratogenic induction at dietary levels ≥0.025% makes it a trusted positive control. When your protocol demands a well-characterized, oral, once-daily antibacterial or a species-specific metabolism model, Sulphamoprine is the high-value compound of choice.

Molecular Formula C12H14N4O4S
Molecular Weight 310.33 g/mol
CAS No. 155-91-9
Cat. No. B094950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulphamoprine
CAS155-91-9
Synonyms4,6-dimethoxy-2-sulfanilamidopyrimidine
sulfamoprine
Molecular FormulaC12H14N4O4S
Molecular Weight310.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
InChIInChI=1S/C12H14N4O4S/c1-19-10-7-11(20-2)15-12(14-10)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyRMSFTZDTJHYIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulphamoprine (Sulfadimethoxine) for Veterinary Procurement: A Baseline Pharmacological and Pharmacokinetic Profile


Sulphamoprine, chemically and pharmacologically synonymous with sulfadimethoxine (SDM), is a long-acting sulfonamide antibiotic of the sulfanilamide class. It functions as a bacteriostatic agent by competitively inhibiting dihydropteroate synthase, thereby blocking bacterial folic acid synthesis [1]. While its antibacterial spectrum is comparable to that of sulfadiazine, it is clinically distinguished by its pharmacokinetic profile, which supports a convenient once-daily dosing regimen in veterinary species [1]. Sulphamoprine is predominantly utilized in veterinary medicine for the management of respiratory, genitourinary, enteric, and soft tissue infections in companion animals like dogs and cats [1].

Why Sulphamoprine Cannot Be Interchanged with Generic Short-Acting Sulfonamides in Veterinary Practice


Generic substitution within the sulfonamide class is pharmacokinetically and metabolically inadvisable. Sulphamoprine exhibits a uniquely high degree of plasma protein binding (98%) and an elimination half-life in humans of 27.8–36.3 hours, which is 3–4 times longer than that of common alternatives like sulfamethoxazole (9–10 hours) [2]. Crucially, its metabolic pathway is species-specific; in dogs, a primary target species, it is not acetylated, unlike most other sulfonamides [1]. This differential metabolism directly impacts both the drug's safety profile and its duration of action, meaning a switch to a generic, shorter-acting sulfonamide like sulfamethoxazole or sulfadiazine would fundamentally alter the dosing interval, risk of toxicity, and therapeutic efficacy [1][2][3].

Quantitative Differentiation of Sulphamoprine (Sulfadimethoxine) from Key Sulfonamide Comparators


Plasma Protein Binding Capacity: A Key Driver of Prolonged Blood Levels

Sulphamoprine demonstrates near-quantitative plasma protein binding of approximately 98%, creating a substantial blood reservoir that sustains therapeutic levels [1]. This is significantly greater than sulfamethoxazole (SMX), which is approximately 70% protein-bound, and sulfadiazine (SDZ), which exhibits binding in the range of 38–48% [2][3]. The consequence is a slower renal clearance and a prolonged half-life, directly enabling once-daily dosing for Sulphamoprine, in contrast to the multiple daily doses required for SMX or SDZ.

Pharmacokinetics Protein Binding Veterinary Pharmacology

Extended Elimination Half-Life Differentiates Sulphamoprine from First-Line Human Sulfonamides

The elimination half-life of Sulphamoprine in humans ranges from 27.8 hours (fast acetylators) to 36.3 hours (slow acetylators), as shown by Vree et al. [1]. In stark contrast, the half-life of the first-line human sulfonamide sulfamethoxazole is approximately 9–10 hours, and that of sulfadiazine ranges from 7 to 17 hours [2][3]. This three- to four-fold longer half-life for Sulphamoprine firmly places it in the long-acting sulfonamide category, a classification that directly influences treatment frequency.

Pharmacokinetics Half-Life Comparative Pharmacotherapy

Directly Compared In Vitro Potency Against Porcine Respiratory Pathogens

In a head-to-head agar dilution study, the MIC50 of Sulphamoprine against Pasteurella multocida and Actinobacillus pleuropneumoniae was 16 µg/mL, while that of sulfamethoxazole was 8 µg/mL, indicating a 2-fold lower in vitro potency for the target compound [1]. For Bordetella bronchiseptica, the differential was even more pronounced, with MIC50 values of 4 µg/mL for Sulphamoprine and 1 µg/mL for sulfamethoxazole [1]. These data confirm that the in vitro antibacterial activity of Sulphamoprine is definitively weaker than that of sulfamethoxazole on a per-weight basis.

Antimicrobial Susceptibility Veterinary Microbiology MIC

Species-Specific Metabolism in Dogs: A Unique Safety and Pharmacokinetic Advantage

Sulphamoprine exhibits a critical metabolic distinction in canines: it is not acetylated, and is excreted predominantly as the unchanged drug, unlike most other animals and other sulfonamides which undergo significant hepatic N4-acetylation [1]. This directly contributes to a favorable renal safety profile, as the drug maintains a relatively high solubility at the pH normally occurring in the kidney, thereby precluding the precipitation and crystalluria often associated with sulfonamide therapy [1]. This metabolic divergence from drugs like sulfamethoxazole, which is primarily metabolized by acetylation in most species, is a key safety and pharmacokinetic differentiator.

Drug Metabolism Species-Specific Pharmacology Veterinary Safety

Characterized Teratogenic Risk Profile in Experimental Models

Sulphamoprine has a well-defined and specific teratogenic signature. When administered in the diet at levels from 0.025% upwards to pregnant rats and mice, it produced abnormalities of eruption of the incisor teeth and of the skull of the offspring [1]. This effect is notably species-specific; rabbits were found to be insusceptible to this teratogenic action [1]. This quantitatively defined, though adverse, characteristic provides a critical safety benchmark that is essential for risk assessment in any environment involving breeding animal populations.

Toxicology Teratogenicity Preclinical Safety

Optimal Procurement Scenarios for Sulphamoprine Based on Pharmacokinetic and Safety Differentiation


Veterinary Practice Protocols Requiring Once-Daily Dosing for Canine or Feline Infections

The defining pharmacokinetic features of Sulphamoprine—a 27.8–36.3 hour half-life and 98% protein binding—directly enable a convenient once-daily dosing regimen after a loading dose [1][2]. This makes it a superior choice for veterinary practices managing respiratory or soft tissue infections in dogs and cats where treatment compliance by pet owners is a primary concern. Substituting a shorter-acting sulfonamide like sulfamethoxazole (10-hour half-life) would necessitate a two or three-times-daily schedule, compromising treatment efficacy [3].

Procurement for Canine-Specific Research or Clinical Use Where Renal Safety is a Priority

The unique metabolic destiny of Sulphamoprine in dogs, where it bypasses acetylation and maintains high solubility at urinary pH, minimizes the risk of crystalluria, a common adverse effect of sulfonamide therapy [1]. This creates a high-value procurement scenario for canine clinical studies or veterinary hospitals focused on nephrological safety, as it eliminates the need for adjunctive therapies or excessive monitoring that would be required with other generic sulfonamides.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies for Long-Acting Antibacterials

Sulphamoprine serves as an optimal model compound for research focused on long-acting oral antibacterials due to its contrasting PK/PD profile: low intrinsic in vitro potency (MIC50 of 16 µg/mL against key pathogens) combined with extreme in vivo persistence [4][2]. For industrial research teams developing novel once-daily formulations or studying the impact of high protein binding on efficacy, this compound's properties provide a well-characterized, extreme reference point around which PK/PD modeling hypotheses can be structured.

Teratogenicity Control Agent in Developmental Toxicology Studies

Given its specific and quantifiable induction of incisor and skull abnormalities in rodent offspring at dietary levels of ≥0.025%, Sulphamoprine is a well-characterized positive control agent for developmental toxicology laboratories [5]. Its species-specific effect (absent in rabbits) also makes it a powerful tool for investigating the mechanistic basis of teratogenic susceptibility.

Quote Request

Request a Quote for Sulphamoprine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.